Isavuconazonium

Descripción general

Descripción

Isavuconazonium es un compuesto antifúngico triazol utilizado principalmente para el tratamiento de la aspergilosis invasiva y la mucormicosis . Es un profármaco de isavuconazol, lo que significa que se convierte en la forma activa, isavuconazol, en el cuerpo . Este compuesto es conocido por su alta solubilidad en agua, lo que lo hace adecuado para la administración oral e intravenosa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de sulfato de isavuconazonium involucra varios pasos. Un método incluye la reacción de un compuesto de fórmula V con un ion bisulfato para obtener sulfato de this compound . Este método es ventajoso debido a sus intermedios estables, fácil separación y purificación, operaciones simples, alto rendimiento de reacción y idoneidad para la producción industrial .

Métodos de Producción Industrial: La producción industrial de sulfato de this compound involucra la preparación de compuestos intermedios, seguido de procesos de desprotección e intercambio iónico. El producto final se obtiene a través de simples pasos de purificación como recristalización, filtración y secado .

Análisis De Reacciones Químicas

Tipos de Reacciones: Isavuconazonium sufre hidrólisis en la sangre para formar isavuconazol . Esta hidrólisis está facilitada por esterasas plasmáticas no específicas .

Reactivos y Condiciones Comunes: La reacción de hidrólisis requiere la presencia de esterasas plasmáticas y ocurre en condiciones fisiológicas .

Principales Productos Formados: El principal producto formado a partir de la hidrólisis de this compound es isavuconazol .

Aplicaciones Científicas De Investigación

Isavuconazonium tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología. Se usa para tratar infecciones fúngicas invasivas como la aspergilosis y la mucormicosis . Su amplio espectro de actividad contra varios hongos, incluidos las levaduras, los mohos y los hongos dimórficos, lo convierte en un valioso agente antifúngico . Además, la farmacocinética favorable de this compound, su excelente biodisponibilidad y su buen perfil de seguridad lo convierten en un candidato adecuado para estudios adicionales en humanos .

Mecanismo De Acción

Isavuconazonium se convierte en isavuconazol en el cuerpo, que luego inhibe la síntesis de ergosterol, un componente clave de la membrana celular fúngica . Esta inhibición se logra bloqueando la enzima lanosterol 14-alfa-demetilasa (Erg11p) dependiente del citocromo P-450, que es responsable de convertir el lanosterol en ergosterol . Al interrumpir la biosíntesis de ergosterol, isavuconazol ejerce sus efectos antifúngicos .

Compuestos Similares:

- Voriconazol

- Posaconazol

- Itraconazol

Comparación: this compound, como profármaco de isavuconazol, ofrece varias ventajas sobre compuestos similares. A diferencia del voriconazol y el posaconazol, this compound no requiere un vehículo de ciclodextrina para la solubilización, lo que reduce el riesgo de nefrotoxicidad . Además, this compound tiene una farmacocinética más predecible, menos interacciones fármaco-fármaco y mejor tolerabilidad en comparación con el voriconazol . Estos atributos hacen de this compound una alternativa valiosa para el manejo de infecciones fúngicas complejas .

Comparación Con Compuestos Similares

- Voriconazole

- Posaconazole

- Itraconazole

Comparison: Isavuconazonium, as a prodrug of isavuconazole, offers several advantages over similar compounds. Unlike voriconazole and posaconazole, this compound does not require a cyclodextrin vehicle for solubilization, reducing the risk of nephrotoxicity . Additionally, this compound has more predictable pharmacokinetics, fewer drug-drug interactions, and improved tolerability compared to voriconazole . These attributes make this compound a valuable alternative for the management of complex fungal infections .

Actividad Biológica

Isavuconazonium sulfate, commercially known as Cresemba, is a prodrug of isavuconazole, a triazole antifungal agent. It is primarily used for the treatment of invasive fungal infections, particularly invasive aspergillosis and mucormycosis. The compound exhibits significant biological activity by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This article delves into the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and case studies.

Isavuconazole acts by inhibiting lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme involved in ergosterol biosynthesis. This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, compromising fungal cell membrane integrity and function .

Key Features:

- Inhibition of Ergosterol Synthesis : Disruption of fungal membrane structure.

- Broad Spectrum Activity : Effective against various fungi, including Aspergillus and Mucor species.

Pharmacokinetics

The pharmacokinetic profile of this compound sulfate has been characterized in several studies. Key findings include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 150–494 L |

| Elimination Half-Life | 56–104 hours |

| Oral Bioavailability | >99% conversion to active metabolite |

| Dosing Regimen | 372 mg once daily |

Isavuconazole does not typically require therapeutic drug monitoring due to its high bioavailability and low inter-patient variability .

Case Studies

- Pediatric Patients : A case series involving four pediatric patients treated with this compound sulfate for invasive fungal infections showed that the drug was well-tolerated. Treatment regimens varied based on weight and prior therapies, with serum concentration goals set between 2 mcg/mL and 4 mcg/mL .

- Mucormycosis Treatment : In a single-arm open-label trial (VITAL study), isavuconazole was administered to patients with mucormycosis. The results indicated that 11% had a partial response, while 43% had stable disease at day 42. The mortality rate was comparable to those treated with amphotericin B .

Comparative Studies

- Efficacy Against Aspergillosis : In trials comparing isavuconazole to voriconazole for invasive aspergillosis, both drugs demonstrated similar all-cause mortality rates (18.6% vs. 20.2%) after 42 days of treatment .

- Mucormycosis Outcomes : A matched case-control analysis showed that isavuconazole had similar efficacy to amphotericin B, suggesting it can be an effective alternative for treating this severe infection .

Adverse Effects

While this compound sulfate is generally well-tolerated, some adverse effects have been reported:

Propiedades

Key on ui mechanism of action |

Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. |

|---|---|

Número CAS |

742049-41-8 |

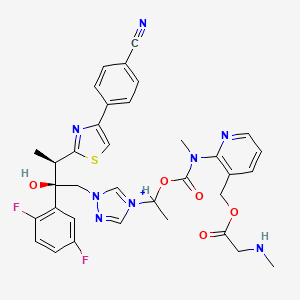

Fórmula molecular |

C35H35F2N8O5S+ |

Peso molecular |

717.8 g/mol |

Nombre IUPAC |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |

InChI |

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |

Clave InChI |

RSWOJTICKMKTER-QXLBVTBOSA-N |

SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

SMILES isomérico |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

SMILES canónico |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

Key on ui other cas no. |

742049-41-8 |

Sinónimos |

BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.